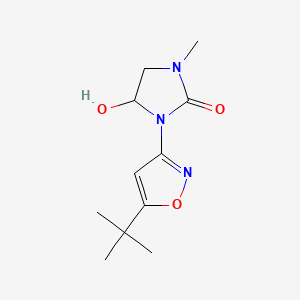

3-(5-tert-Butyl-3-isoxazolyl)-4-hydroxy-1-methyl-2-imidazolidinone

Cat. No. B8627418

Key on ui cas rn:

78327-32-9

M. Wt: 239.27 g/mol

InChI Key: SCFGLMLXZAQXGC-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04471123

Procedure details

To a 100 ml. round bottom flask equipped with a magnetic stirring bar and a gas dispersion tube were added 8.89 g. of 1-(5-t-butylisoxazol-3-yl)-3-allyl-3-methylurea, 38 ml. of methanol and 38 ml. of dichloromethane. The solution was cooled to -10°, and approximately 40 millimoles of ozone was introduced into the mixture through the gas dispersion tube in a stream of dry air with good mixing over 1 hour. The temperature of the mixture gradually warmed to about 3° as the reaction went on. When all of the ozone had been added, 5 ml. of dimethyl sulfide was added, and the cooling bath was removed. The temperature of the mixture rose to 32°, and then returned to ambient temperature after 1 hour of stirring. The solvent was then removed from the reaction mixture under vacuum at 35°, reducing the volume to about 15 ml. To the semi-solid was added 100 ml. of water, and the mixture was stirred for 15 minutes and filtered. The filter cake was washed with two 50 ml. portions of additional water, and the solids were dried under vacuum to obtain 8.06 g. of product, m.p. 173°-177°. It contained 0.1% water by Karl Fischer analysis, and its nuclear magnetic resonance spectrum, determined in CDCl3 on a 60 mHZ instrument, showed features at δ 6.60 (s, 1H); 5.82 (1H, X of ABX, JAX =7.8 Hz, JBX =2.2 Hz); 4.50 (bs, 1H, exchanges with D2O), 3.83-3.23 (2H, AB of ABX, JAB =3 Hz); 2.90 (s, 3H); 1.32 (s, 9H). Its infra-red spectrum (KBr pellet) showed bands at 3411 (m), 1699 (s), 1599 (m), 1517 (m), 1500 (m), 1479 (m), 1443 (m), 1402 (m) and 1277 (m) cm-1. A 5 g. sample of the above product was recrystallized from 25 ml. of boiling denatured ethanol to obtain 4.2 g. of purified product, m.p. 176°-179°. Its calculated elemental analysis was 55.22% C, 7.16% H, 17.56% N; the actual analysis was 55.49% C, 7.27% H, 17.28% N.

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

( m )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

( m )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

( m )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

( m )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

( m )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

ozone

Quantity

40 mmol

Type

reactant

Reaction Step Ten

Name

ozone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

[Compound]

Name

( m )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Fourteen

[Compound]

Name

( s )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Fifteen

[Compound]

Name

( m )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 16

[Compound]

Name

( m )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 17

Identifiers

|

REACTION_CXSMILES

|

[C:1]([C:5]1[O:9][N:8]=[C:7]([NH:10][C:11]([N:13]([CH2:15][CH:16]=C)[CH3:14])=[O:12])[CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[O:18]=[O+][O-].CSC.[K+].[Br-]>O.ClCCl.CO>[C:1]([C:5]1[O:9][N:8]=[C:7]([N:10]2[CH:16]([OH:18])[CH2:15][N:13]([CH3:14])[C:11]2=[O:12])[CH:6]=1)([CH3:2])([CH3:3])[CH3:4] |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)C1=CC(=NO1)NC(=O)N(C)CC=C

|

Step Two

[Compound]

|

Name

|

( m )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

( m )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

( m )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

( m )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

( m )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Ten

|

Name

|

ozone

|

|

Quantity

|

40 mmol

|

|

Type

|

reactant

|

|

Smiles

|

O=[O+][O-]

|

Step Eleven

|

Name

|

ozone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=[O+][O-]

|

Step Twelve

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CSC

|

Step Thirteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[K+].[Br-]

|

Step Fourteen

[Compound]

|

Name

|

( m )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Fifteen

[Compound]

|

Name

|

( s )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 16

[Compound]

|

Name

|

( m )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 17

[Compound]

|

Name

|

( m )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

of stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

round bottom flask equipped with a magnetic stirring bar and a gas dispersion tube

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added 8.89 g

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The solution was cooled to -10°

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

with good mixing over 1 hour

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The temperature of the mixture gradually warmed to about 3° as the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the cooling bath was removed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

rose to 32°

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was then removed from the reaction mixture under vacuum at 35°

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To the semi-solid was added 100 ml

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

of water, and the mixture was stirred for 15 minutes

|

|

Duration

|

15 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

The filter cake was washed with two 50 ml

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

portions of additional water, and the solids were dried under vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain 8.06 g

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

sample of the above product was recrystallized from 25 ml

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain 4.2 g

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C)(C)(C)C1=CC(=NO1)N1C(N(CC1O)C)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |